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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for

AT13148, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented

herein is compiled from various preclinical studies and is intended to serve as a comprehensive

resource for professionals in the field of oncology drug development.

Core Mechanism of Action
AT13148 is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC

family, which are crucial components of signaling pathways frequently dysregulated in cancer.

[1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and

Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously

inhibiting these kinases, AT13148 disrupts the PI3K/AKT/mTOR signaling pathway, leading to

the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence

suggests that this multi-targeted approach may offer increased antitumor activity and potentially

minimize clinical resistance compared to single-target agents.[1][2][4]

Quantitative In Vitro Activity
The following tables summarize the in vitro potency and antiproliferative activity of AT13148
across various assays and cancer cell lines.

Table 1: Inhibitory Activity of AT13148 against AGC Kinases
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Kinase Target IC50 (nM)

Akt1 38[5][6]

Akt2 402[5][6]

Akt3 50[5][6]

p70S6K 8[5][6]

PKA 3[5][6]

ROCKI 6[5][6]

ROCKII 4[5][6][7]

Table 2: Antiproliferative Activity of AT13148 in Cancer Cell Lines

Cell Line Cancer Type
Key Genetic
Features

GI50 (µM)

U87MG Glioblastoma PTEN-deficient 1.5 - 3.8[1]

BT474 Breast Cancer
HER2-positive,

PIK3CA-mutant
1.5 - 3.8[1]

PC3 Prostate Cancer PTEN-deficient 1.5 - 3.8[1]

MES-SA Uterine Sarcoma PTEN-deficient 1.5 - 3.8[1]

In Vivo Preclinical Efficacy
AT13148 has demonstrated significant antitumor activity in multiple human tumor xenograft

models.

Table 3: Summary of In Vivo Antitumor Efficacy of AT13148
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Xenograft Model Cancer Type Dosing Schedule Outcome

BT474 Breast Cancer

40 mg/kg, p.o., 2

consecutive days, 3

days rest[1]

Significant tumor

growth inhibition[1]

PC3 Prostate Cancer Not specified
Antitumor efficacy[1]

[2][4]

MES-SA Uterine Sarcoma 40 - 50 mg/kg, p.o.[7]
Marked antitumor

effects[1][2][4][7]

HGC27 Gastric Cancer Not specified
Significant inhibition of

tumor growth[6]

Pharmacokinetics
Pharmacokinetic studies in BALB/c mice have characterized the profile of AT13148.

Table 4: Pharmacokinetic Parameters of AT13148 in Mice

Parameter Value (at 5 mg/kg i.v.)

Plasma Clearance 1.68 L/h/kg[1]

Volume of Distribution 9.05 L/kg[1]

Terminal Half-life 2.83 hours[1]

Bioavailability (Oral) Complete (at 5 mg/kg)[6]

Experimental Protocols
Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AT13148 against

a panel of kinases.

Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays

were performed with ATP concentrations equivalent to the Km for each respective enzyme to
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ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10

µM AT13148 was initially determined against a broad panel of 40 kinases.[5] For selected

kinases, full IC50 curves were generated.

Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition concentration (GI50) of AT13148
in various cancer cell lines.

Methodology: Cancer cell lines were seeded in microplates and exposed to a range of

AT13148 concentrations for a period of 72 or 96 hours. Cell viability and proliferation were

assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay

(96 hours).[5]

Human Tumor Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of AT13148.

Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted

subcutaneously into immunocompromised mice. Once tumors reached a specified volume,

mice were randomized into vehicle control and treatment groups. AT13148 was administered

orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly

to assess treatment efficacy.

Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of AT13148 in vivo.

Methodology: BALB/c mice were administered AT13148 either intravenously (i.v.) or orally

(p.o.). Blood samples were collected at various time points post-administration. Plasma

concentrations of AT13148 were quantified using mass spectrometry.[1][8][9][10][11][12]

Visualizations
Signaling Pathway of AT13148 Inhibition
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Caption: AT13148 inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

General Preclinical Research Workflow for AT13148
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Caption: Preclinical workflow for AT13148 from in vitro to in vivo studies.

Conclusion
The preclinical data for AT13148 demonstrates its potent activity as a multi-AGC kinase

inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT

pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo

underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated

a narrow therapeutic index and challenging pharmacokinetic profile, which led to the

recommendation to discontinue further development.[8][10] The findings from the preclinical

and early clinical evaluation of AT13148 provide valuable insights for the future design and

development of multi-kinase inhibitors in oncology.[8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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